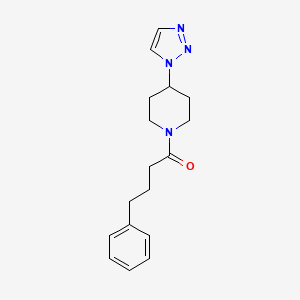

1-Benzhydryl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

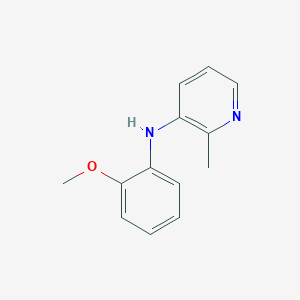

“1-Benzhydryl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea” is a chemical compound that contains a urea group, a benzhydryl group, a pyridinyl group, and a thiophenyl group. These groups are common in many bioactive molecules and pharmaceuticals .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions . For example, chalcones, which have a similar structure, are synthesized from a Claisen-Schmidt condensation .Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the benzhydryl, pyridinyl, and thiophenyl groups. These groups could potentially participate in pi stacking interactions, which could influence the overall shape and properties of the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, similar compounds often participate in a variety of reactions. For example, chalcones can react with a variety of nucleophiles due to the presence of the alpha, beta-unsaturated carbonyl system .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the benzhydryl, pyridinyl, and thiophenyl groups. For example, the presence of these groups could influence the compound’s solubility, stability, and reactivity .Scientific Research Applications

Association Studies of Ureas with Various Compounds : N-(pyridin-2-yl),N'-substituted ureas, similar in structure to 1-Benzhydryl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea, show associations with other compounds like 2-amino-1,8-naphthyridines and benzoates. These associations are important for understanding hydrogen bonding and complex formation, which have implications in molecular recognition and drug design (Ośmiałowski et al., 2013).

Antimicrobial and Anticancer Applications : Research indicates that derivatives of pyridine and naphthyridine, which are structurally related to the mentioned urea compound, have been synthesized for potential antimicrobial and anticancer applications (Elewa et al., 2021).

Role in Inhibiting Enzymes : Flexible 1-(2-aminoethoxy)alkyl-3-ar(o)yl(thio)ureas, similar in structure, have been studied as acetylcholinesterase inhibitors. This is significant in the context of neurodegenerative diseases like Alzheimer's (Vidaluc et al., 1995).

Hydrogen Bonding Studies in Ureas : Pyrid-2-yl ureas demonstrate interesting properties in hydrogen bonding and cytosine complexation, which are crucial for understanding nucleic acid interactions and could inform drug design strategies (Chien et al., 2004).

Synthesis and Antimicrobial Activities : N-Substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas exhibit moderate antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Reddy et al., 2003).

Inhibition Effect on Steel Corrosion : Urea-derived Mannich bases, similar in structure to the compound , have shown effectiveness as corrosion inhibitors for steel in acidic environments. This has potential applications in industrial maintenance and protection (Jeeva et al., 2015).

Mechanism of Action

Properties

IUPAC Name |

1-benzhydryl-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3OS/c28-24(26-17-18-13-14-25-21(16-18)22-12-7-15-29-22)27-23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-16,23H,17H2,(H2,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRNAWVKGLTGMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CC(=NC=C3)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2368377.png)

![2-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2368379.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2368384.png)

![3-{1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzonitrile](/img/structure/B2368385.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2368392.png)

![2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2368393.png)

![2-chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2368396.png)